molecular formula C46H65N13O10S B611829 5-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid CAS No. 149636-88-4

5-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid

Cat. No.: B611829
CAS No.: 149636-88-4
M. Wt: 992.2 g/mol
InChI Key: RMNKMKCOIFCEDB-HBZGSTDOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The sequence of this compound is H-Trp-Arg-Glu-Met-Ser-Val-Trp-NH2 . The synthesis typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely follow similar SPPS protocols but on a larger scale. Automation and optimization of reaction conditions, such as temperature and solvent systems, are crucial for efficient large-scale synthesis. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid has a wide range of scientific research applications:

Mechanism of Action

5-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid exerts its effects by binding to specific receptors in the nervous system. It inhibits the rhythmic contraction of the anterior byssus retractor muscle (ABRM) in molluscs . The exact molecular targets and pathways involved are still under investigation, but it is known to interact with G-protein coupled receptors (GPCRs) and modulate intracellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid is unique due to its specific amino acid sequence, which confers distinct biological activities compared to Wwamide-1 and Wwamide-3. The presence of arginine (Arg) in this compound, as opposed to lysine (Lys) in Wwamide-1 and Wwamide-3, may influence its binding affinity and specificity to receptors .

Properties

CAS No.

149636-88-4

Molecular Formula

C46H65N13O10S

Molecular Weight

992.2 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C46H65N13O10S/c1-24(2)38(45(69)57-35(39(48)63)20-26-22-53-31-12-7-5-10-28(26)31)59-44(68)36(23-60)58-43(67)34(16-18-70-3)56-42(66)33(14-15-37(61)62)55-41(65)32(13-8-17-51-46(49)50)54-40(64)29(47)19-25-21-52-30-11-6-4-9-27(25)30/h4-7,9-12,21-22,24,29,32-36,38,52-53,60H,8,13-20,23,47H2,1-3H3,(H2,48,63)(H,54,64)(H,55,65)(H,56,66)(H,57,69)(H,58,67)(H,59,68)(H,61,62)(H4,49,50,51)/t29-,32-,33-,34-,35-,36-,38-/m0/s1

InChI Key

RMNKMKCOIFCEDB-HBZGSTDOSA-N

SMILES

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

WWamide-2;  H-Trp-arg-glu-met-ser-val-trp-NH2; 

Origin of Product

United States

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